molecular formula C18H10ClN3O4S2 B4294234 5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B4294234
M. Wt: 431.9 g/mol
InChI Key: IZWAGKHGHGPIGH-RKPSFQJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiazolidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and thiazolidine intermediates, followed by their condensation with a furan derivative and subsequent chlorination and carboxylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole and thiazolidine rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-chloro-2-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)acetic acid: Contains an acetic acid moiety instead of benzoic acid, potentially altering its chemical properties and applications.

Uniqueness

The presence of both thiazole and thiazolidine rings, along with the benzoic acid moiety, makes 5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID unique

Properties

IUPAC Name

5-chloro-2-[5-[(Z)-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O4S2/c19-9-1-3-11(12(7-9)16(24)25)13-4-2-10(26-13)8-14-15(23)22(17(20)28-14)18-21-5-6-27-18/h1-8,20H,(H,24,25)/b14-8-,20-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWAGKHGHGPIGH-RKPSFQJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
5-CHLORO-2-(5-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

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